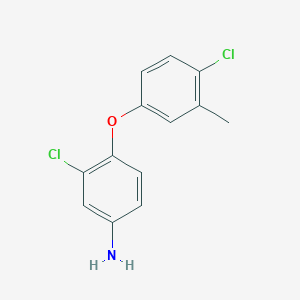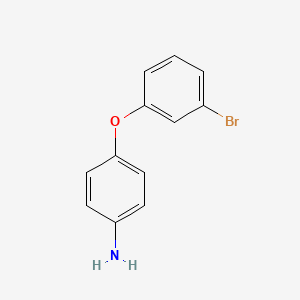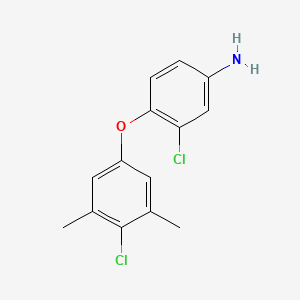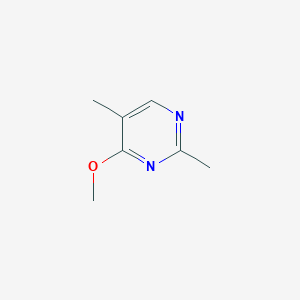
4-Methoxy-2,5-dimethylpyrimidine
Vue d'ensemble
Description
4-Methoxy-2,5-dimethylpyrimidine is a chemical compound with the molecular weight of 138.17 . It is a liquid at room temperature . The IUPAC name for this compound is 4-methoxy-2,6-dimethylpyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 . This indicates that the compound has 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . . The storage temperature for this compound varies, with some sources recommending room temperature and others recommending refrigeration .Applications De Recherche Scientifique
Antifungal Applications
4-Methoxy-2,5-dimethylpyrimidine derivatives have shown significant potential as antifungal agents. A study by Jafar et al. (2017) synthesized various dimethylpyrimidin-derivatives, which demonstrated effective biological activity against fungi like Aspergillus terreus and Aspergillus niger. These derivatives were synthesized by nucleophilic displacement and identified through methods like TLC, IR, 1H-NMR, and 13C-NMR spectrophotometers. The study concluded that these compounds could be developed into useful antifungal agents (Jafar et al., 2017).
Reactivity and Chemical Transformation
The reactivity of this compound has been explored in various chemical transformations. Sakamoto et al. (1984) investigated the condensation of 2,4-dimethylpyrimidines with benzaldehyde, noting the selective reactivity of the methoxy group in forming various compounds. This reactivity was crucial for understanding the chemical behavior of these compounds in synthetic processes (Sakamoto et al., 1984).
Pharmaceutical Development
This compound derivatives have been utilized in pharmaceutical research. Zhang et al. (2008) developed derivatives as selective adenosine hA2A receptor antagonists for treating Parkinson's disease. These derivatives demonstrated promising in vivo efficacy and pharmacological properties (Zhang et al., 2008).
Crystallography and Molecular Structure
The molecular structure and crystallography of this compound and its derivatives have been a focus of research. Studies like those by Rajam et al. (2017, 2018) have delved into the crystal structures of various pyrimidine derivatives, revealing insights into their molecular interactions and properties. These studies contribute to a deeper understanding of the structural aspects of these compounds (Rajam et al., 2017) (Rajam et al., 2018).
Antitumor Activity
Methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds, related to this compound, have been studied for their antitumor activity. Xiang et al. (2020) explored the influence of 3-D conformation on microtubule depolymerizing and antiproliferative activities in cancer cell lines. This research highlighted the potential of these compounds in cancer therapy (Xiang et al., 2020).
Mécanisme D'action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
4-methoxy-2,5-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-8-6(2)9-7(5)10-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMVTXCEJSJWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301749 | |
| Record name | 4-Methoxy-2,5-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5767-72-6 | |
| Record name | 4-Methoxy-2,5-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5767-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,5-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



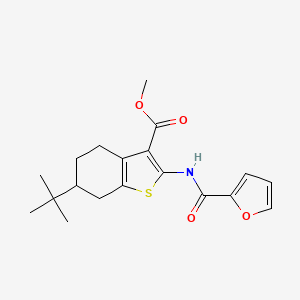
![5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B3145477.png)

![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)
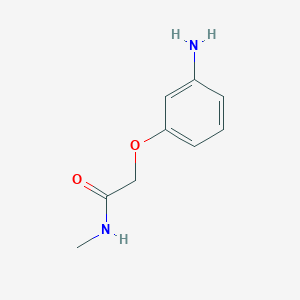


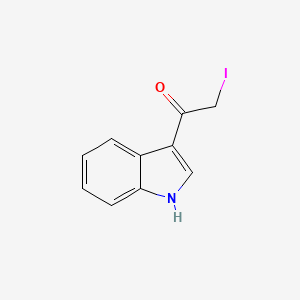
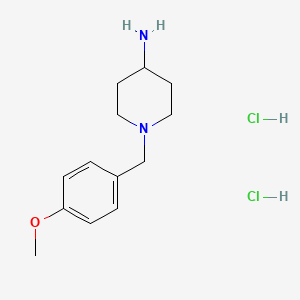
![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)
